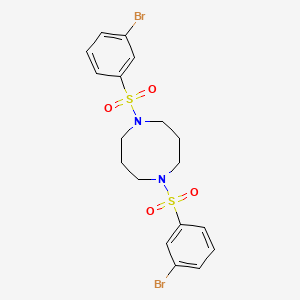

1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-bis[(3-bromophenyl)sulfonyl]-1,5-diazocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2N2O4S2/c19-15-5-1-7-17(13-15)27(23,24)21-9-3-11-22(12-4-10-21)28(25,26)18-8-2-6-16(20)14-18/h1-2,5-8,13-14H,3-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBSPPCOKWQFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674935 | |

| Record name | 1,5-Bis(3-bromobenzene-1-sulfonyl)-1,5-diazocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-31-0 | |

| Record name | 1,5-Bis(3-bromobenzene-1-sulfonyl)-1,5-diazocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonylated Diazocane Scaffold

The 1,5-diazocane framework, a saturated eight-membered heterocycle containing two nitrogen atoms, represents a key structural motif in medicinal chemistry and materials science. Its unique conformational flexibility allows it to serve as a versatile scaffold for the development of a wide range of biologically active molecules and functional materials. The derivatization of this core, particularly through N-sulfonylation, provides a powerful means to modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The introduction of the 3-bromophenylsulfonyl group, specifically, offers a strategic handle for further chemical modifications, such as cross-coupling reactions, making 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and a discussion of the underlying chemical principles for the preparation of this important compound.

Synthetic Strategy: A Modular Approach

The synthesis of this compound is most effectively achieved through a direct bis-sulfonylation of the parent heterocycle, 1,5-diazocane. This approach is predicated on the nucleophilic character of the secondary amine functionalities within the diazocane ring and their reaction with the electrophilic sulfur atom of 3-bromophenylsulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

The overall synthetic transformation can be visualized as follows:

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,5-Diazocane | C₆H₁₄N₂ | 114.19 | ≥98% | Commercially Available |

| 3-Bromophenylsulfonyl chloride | C₆H₄BrClO₂S | 255.52 | ≥97% | Commercially Available[1] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Commercially Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available |

| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Hexanes | C₆H₁₄ | - | ACS Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,5-diazocane (1.00 g, 8.76 mmol) and anhydrous dichloromethane (100 mL).

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.66 g, 3.66 mL, 26.3 mmol, 3.0 eq.) dropwise to the stirred solution.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-bromophenylsulfonyl chloride (4.93 g, 19.3 mmol, 2.2 eq.) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Workup: Upon completion of the reaction, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2. Step-by-step experimental workflow for the synthesis.

Mechanistic Insights and Rationale for Experimental Choices

The core of this synthesis is the nucleophilic substitution reaction at the sulfonyl group. The secondary amines of 1,5-diazocane act as nucleophiles, attacking the electrophilic sulfur atom of 3-bromophenylsulfonyl chloride. The chloride ion serves as the leaving group.

-

Choice of Solvent: Anhydrous dichloromethane is an excellent choice of solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves both the reactants and the intermediate species without participating in the reaction. Its low boiling point also facilitates easy removal during the workup and purification stages.

-

Role of the Base: Triethylamine is a crucial component of the reaction mixture. It acts as a non-nucleophilic organic base that scavenges the hydrochloric acid produced during the sulfonylation reaction. The neutralization of HCl is essential for two primary reasons:

-

It prevents the protonation of the unreacted amine groups of 1,5-diazocane, which would render them non-nucleophilic and halt the reaction.

-

It drives the reaction to completion by removing a product from the equilibrium.

-

-

Stoichiometry: A slight excess of the sulfonyl chloride (2.2 equivalents) is used to ensure the complete bis-sulfonylation of the diazocane. An excess of the base (3.0 equivalents) is employed to ensure that all the generated HCl is neutralized and to account for any potential side reactions.

-

Temperature Control: The initial addition of the sulfonyl chloride is carried out at 0 °C to control the exothermicity of the reaction and to minimize the potential for side reactions. Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion within a reasonable timeframe.

Characterization Data (Expected)

The successful synthesis of this compound can be confirmed by the following expected characterization data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.9-7.4 (m, 8H, Ar-H), 3.4-3.2 (m, 8H, N-CH₂), 1.9-1.7 (m, 4H, C-CH₂-C).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 140, 136, 131, 128, 126, 123 (Ar-C), 48 (N-CH₂), 25 (C-CH₂-C).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₈H₂₀Br₂N₂O₄S₂ [M+H]⁺, found [M+H]⁺.

Conclusion

This technical guide outlines a robust and reliable method for the synthesis of this compound. The procedure is based on well-established principles of organic chemistry and employs readily available starting materials and reagents. By following the detailed protocol and understanding the underlying mechanistic principles, researchers can confidently prepare this versatile building block for applications in drug discovery and materials science. The provided framework allows for adaptation and optimization depending on the specific research needs and available resources.

References

- Musker, W. K. (1992). Coordination Chemistry of Bidentate Medium Ring Ligands (Mesocycles).

- Billman, J. H., & Dorman, L. C. (1962). Reaction of 1,5-Diazacyclooctane with Aldehydes. The Journal of Organic Chemistry, 27(7), 2419–2422.

-

Guerra, K. (2014). Answer to "How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?". ResearchGate. [Link][2]

-

PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. PubChem. Retrieved from [Link][1]

-

Wikipedia. (2023). 1,5-Diazacyclooctane. Wikipedia. Retrieved from [Link][3]

-

Xu, J. (2015). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2378-2388. [Link][4]

Sources

An In-depth Technical Guide to 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane: Synthesis, Properties, and Potential Applications

Introduction

1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane is a specific derivative of the eight-membered heterocyclic diamine, 1,5-diazocane. While this particular compound is not extensively documented in current scientific literature, its chemical properties and potential utility can be thoroughly inferred from the well-established chemistry of its constituent moieties: the 1,5-diazocane ring and the 3-bromophenylsulfonyl group. This guide provides a comprehensive overview of the predicted synthesis, physicochemical properties, and potential applications of this compound, drawing upon foundational principles of organic chemistry and data from analogous structures. This document is intended for researchers and professionals in drug discovery and materials science who may be interested in the synthesis and exploration of novel diazocane derivatives.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central 1,5-diazocane ring where both nitrogen atoms are substituted with a 3-bromophenylsulfonyl group.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1,5-diazocane (1 equivalent) and a suitable non-nucleophilic base, such as triethylamine (2.2 equivalents), in an anhydrous aprotic solvent like dichloromethane.

-

Addition of Sulfonyl Chloride: To this stirred solution, add a solution of 3-bromobenzenesulfonyl chloride (2.1 equivalents) in the same solvent dropwise at 0 °C to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Base: The use of a base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Triethylamine is a common choice as it is a non-nucleophilic base that will not compete with the amine in reacting with the sulfonyl chloride.

-

Solvent: An aprotic solvent like dichloromethane is used to prevent any unwanted side reactions with the highly reactive sulfonyl chloride.

-

Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete disubstitution of the diamine.

Reactivity and Potential Applications

The chemical reactivity of this compound will be dictated by the functional groups present in the molecule.

-

Sulfonamide Linkages: The sulfonamide groups are generally stable to a wide range of reaction conditions. However, under certain harsh reductive conditions, the N-S bond can be cleaved. [1]* Bromophenyl Groups: The bromine atoms on the phenyl rings provide a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Applications:

Given the structural features of this compound, several potential applications can be envisioned, particularly in the fields of medicinal chemistry and materials science.

-

Scaffold for Drug Discovery: The 1,5-diazocane core is a recognized scaffold in medicinal chemistry. [2][3]The introduction of the bis(3-bromophenylsulfonyl) groups provides a rigid and well-defined three-dimensional structure that can be further elaborated. The sulfonamide moiety is a common pharmacophore found in many clinically used drugs. Furthermore, derivatives of bis(arylsulfonyl) compounds have shown cytotoxic activity against various cancer cell lines. [4]* Ligands for Catalysis: The nitrogen atoms of the diazocane ring, although substituted, may still possess some coordinating ability. More significantly, the molecule can serve as a precursor to more complex ligands through functionalization of the bromophenyl groups. Chiral N-sulfonylated diamines are known to be effective ligands in asymmetric catalysis. [5]* Building Blocks for Polymers and Materials: The dibromo functionality allows this molecule to act as a monomer in polymerization reactions, potentially leading to novel polymers with interesting thermal and electronic properties.

Conclusion

While this compound is not a commercially available or widely studied compound, its synthesis is readily achievable through established chemical transformations. Its predicted properties suggest a stable, crystalline solid with poor aqueous solubility. The presence of two reactive bromine atoms opens up a wide range of possibilities for further chemical modification, making it a potentially valuable building block for the synthesis of new therapeutic agents, catalytic ligands, and advanced materials. This technical guide provides a solid foundation for any researcher interested in exploring the chemistry and potential of this and related diazocane derivatives.

References

Sources

- 1. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activity of bis(arylsulfonyl)dihydroimidazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane

Abstract

Introduction and Molecular Overview

1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane is a symmetrically substituted cyclic sulfonamide. Its structure is defined by three key components: a central 1,5-diazocane ring, two sulfonyl (SO₂) linker groups, and two terminal 3-bromophenyl rings. The robust and unambiguous confirmation of this structure post-synthesis is paramount for its application in further research. Spectroscopic analysis provides the necessary tools to elucidate the molecular connectivity, identify functional groups, and confirm the molecular weight.

The central 1,5-diazocane is an eight-membered heterocyclic alkane known for its conformational flexibility. This flexibility can lead to complex NMR spectra, as the protons on the ring may exist in multiple chemical environments or exhibit diastereotopicity. The two phenylsulfonyl groups introduce rigidity and characteristic spectroscopic signatures, while the bromine atoms provide a definitive isotopic pattern in mass spectrometry, acting as a crucial validation point.

This guide will deconstruct the molecule to predict its signature in each major spectroscopic technique and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR will provide essential, complementary information.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. Due to the molecule's C₂ symmetry, we expect a simplified spectrum relative to an asymmetric analogue. However, the diazocane ring's conformational dynamics at room temperature can lead to broadened signals or complex multiplets. The key is to distinguish the well-defined aromatic signals from the more complex aliphatic signals of the diazocane ring.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~7.8 - 8.0 | Multiplet | 4H | Ar-H | Protons on the bromophenyl rings ortho to the sulfonyl group are deshielded by the electron-withdrawing SO₂ group. |

| ~7.4 - 7.6 | Multiplet | 4H | Ar-H | Remaining protons on the bromophenyl rings. The exact splitting will depend on the coupling constants. |

| ~3.5 - 3.7 | Triplet (broad) | 8H | N-CH₂ (Diazocane) | These protons are adjacent to the electron-withdrawing sulfonylated nitrogen, shifting them downfield. Broadness may indicate conformational exchange. |

| ~1.9 - 2.1 | Quintet (broad) | 4H | C-CH₂-C (Diazocane) | These are the central methylene protons of the diazocane ring, expected to be the most upfield. Broadness is also possible here. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can sometimes resolve overlapping signals.

-

Instrument Setup: The analysis should be performed on a 300 MHz or higher field NMR spectrometer to achieve adequate signal dispersion.[1]

-

Data Acquisition:

-

Record a standard ¹H spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment. Given the molecule's symmetry, we predict a total of 8 distinct carbon signals: 4 for the aromatic rings and 4 for the diazocane core. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be invaluable in distinguishing between CH and CH₂ groups, confirming the assignments for the diazocane ring.[2]

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Notes |

| ~140 | C | Ar-C-S | Quaternary carbon directly attached to the sulfonyl group. |

| ~135 | CH | Ar-CH | Aromatic carbons. |

| ~130 | CH | Ar-CH | Aromatic carbons. |

| ~125 | CH | Ar-CH | Aromatic carbons. |

| ~122 | C | Ar-C-Br | Quaternary carbon attached to bromine; its shift is influenced by the heavy atom effect. |

| ~50 | CH₂ | N-CH₂ (Diazocane) | Aliphatic carbon adjacent to nitrogen. |

| ~48 | CH₂ | N-CH₂-CH₂ (Diazocane) | Aliphatic carbon adjacent to the N-CH₂ group. |

| ~25 | CH₂ | C-CH₂-C (Diazocane) | Central aliphatic carbon of the diazocane ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.[2]

-

Instrument Setup: Use the same spectrometer as for the proton NMR.

-

Data Acquisition:

-

Record a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 512 or more) will be required.[1]

-

Set the spectral width to cover 0-200 ppm.

-

(Optional but Recommended) Acquire DEPT-135 and DEPT-90 spectra to differentiate CH, CH₂, and CH₃ (if any) carbons.

-

-

Data Processing: Process the FID, apply phasing and baseline correction, and reference the spectrum to the solvent signal.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Expertise & Causality: Mass spectrometry is essential for confirming the molecular formula of the compound by measuring its mass-to-charge ratio (m/z). For this compound, the most critical feature will be the isotopic pattern created by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3][4] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1, providing definitive evidence of its composition.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₂₀H₂₄Br₂N₂O₄S₂

-

Monoisotopic Mass: 597.95 g/mol (for ⁷⁹Br isotopes)

-

Expected Molecular Ion Cluster (M+H)⁺ using ESI:

-

m/z ~598.9: Relative Intensity ~100% (contains two ⁷⁹Br atoms)

-

m/z ~600.9: Relative Intensity ~200% (contains one ⁷⁹Br and one ⁸¹Br atom)

-

m/z ~602.9: Relative Intensity ~100% (contains two ⁸¹Br atoms)

-

Predicted Fragmentation: A common fragmentation pathway for such molecules under ESI-MS conditions is the cleavage of the S-N bond, leading to fragments corresponding to the loss of one or both bromophenylsulfonyl moieties.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the m/z values and resolve the isotopic pattern.

-

Data Acquisition:

-

Data Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion region. Compare the observed isotopic pattern and m/z values with the theoretically calculated values for the expected molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic signals will be the strong stretching vibrations from the sulfonyl (S=O) groups.[7]

Predicted FTIR Absorption Bands

| Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 1350 - 1320 | Strong | Asymmetric SO₂ Stretching | Sulfonyl (SO₂) |

| 1160 - 1130 | Strong | Symmetric SO₂ Stretching | Sulfonyl (SO₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Phenyl Ring |

| 2950 - 2850 | Medium | Aliphatic C-H Stretching | Diazocane Ring |

| ~1100 | Medium | C-N Stretching | Amine |

| ~1070 | Medium | S-N Stretching | Sulfonamide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, dry powder directly onto the ATR crystal. No further preparation is needed.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically averaging 16-32 scans with a resolution of 4 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies and compare them with the expected values.[7]

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a novel compound is a puzzle where each piece of spectroscopic data provides crucial clues. The workflow below illustrates how these techniques synergize to provide a complete and validated structural assignment.

Sources

- 1. scielo.br [scielo.br]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane, identified by the CAS number 1133116-31-0 , is a distinct chemical entity characterized by a central 1,5-diazocane ring system symmetrically substituted with two 3-bromophenylsulfonyl groups. The presence of two bromine atoms and two sulfonyl groups imparts specific electronic and steric properties to the molecule, suggesting its potential utility as a scaffold or intermediate in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential applications, drawing upon established principles of organic chemistry and the known roles of related structural motifs in drug discovery.

Molecular Structure and Physicochemical Properties

The structural formula of this compound features an eight-membered heterocyclic ring containing two nitrogen atoms at the 1 and 5 positions. Each nitrogen atom is bonded to a 3-bromophenylsulfonyl group. This substitution pattern significantly influences the conformation of the diazocane ring and the overall electronic distribution of the molecule.

While specific experimental data for this compound is not widely available in the public domain, we can predict its key physicochemical properties based on its structure. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₈H₂₀Br₂N₂O₄S₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 568.29 g/mol | Influences solubility, permeability, and pharmacokinetic properties. |

| LogP (Octanol/Water) | ~4.5 - 5.5 | Indicates high lipophilicity, suggesting potential for membrane permeability but also potential for poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 85.5 Ų | Moderate TPSA suggests a balance between solubility and permeability. |

| Hydrogen Bond Donors | 0 | Lack of hydrogen bond donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 4 (Oxygen atoms) | Can interact with biological targets through hydrogen bonding. |

| Rotatable Bonds | 4 | Provides conformational flexibility, which can be important for binding to target proteins. |

Synthesis of this compound: A Generalized Approach

Proposed Synthetic Workflow

The synthesis would logically proceed via the nucleophilic substitution reaction between 1,5-diazocane and two equivalents of 3-bromobenzenesulfonyl chloride. A suitable base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Materials:

-

1,5-Diazocane

-

3-Bromobenzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-diazocane (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (2.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred solution of 1,5-diazocane and triethylamine over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) to afford the pure this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not yet documented, its structural features suggest several potential areas of utility for researchers and drug development professionals.

Scaffold for Library Synthesis

The two bromine atoms on the phenyl rings serve as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the rapid diversification of the core structure, enabling the generation of a library of novel compounds for high-throughput screening against various biological targets.

Caption: Diversification of the core scaffold via cross-coupling reactions.

Conformationally Constrained Linker

The 1,5-diazocane ring system provides a semi-rigid, conformationally defined linker. This property is highly valuable in the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs), where precise control over the distance and orientation between two binding moieties is critical for optimal activity. The sulfonyl groups also contribute to the rigidity and can engage in specific interactions with protein targets.

Potential as a Bioactive Molecule

The arylsulfonamide moiety is a well-established pharmacophore present in a wide range of clinically used drugs, including antibiotics, diuretics, and anticancer agents. The presence of two such groups in this compound suggests that the compound itself, or its derivatives, could exhibit interesting biological activities. The bromophenyl groups could potentially act as mimics of other functional groups or engage in halogen bonding interactions with protein targets.

Conclusion

This compound is a synthetically accessible molecule with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is currently limited, its structural features, including the versatile bromophenylsulfonyl groups and the conformationally constrained diazocane core, make it an attractive scaffold for the development of novel chemical entities. The generalized synthetic protocol provided in this guide offers a reliable starting point for its preparation, and the outlined potential applications highlight promising avenues for future research and development. As with any novel compound, thorough experimental characterization will be essential to fully elucidate its properties and unlock its full potential.

References

Due to the lack of specific literature on this compound, this section provides references to general synthetic methods for related compounds and reviews on the applications of relevant structural motifs.

- General Synthesis of Sulfonamides: Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 6. (A comprehensive resource for fundamental organic transformations, including the synthesis of sulfonamides).

- Cross-Coupling Reactions in Organic Synthesis: de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH: Weinheim, Germany, 2004. (An authoritative text on various cross-coupling methodologies).

- The Role of Arylsulfonamides in Medicinal Chemistry: Supuran, C. T. Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry Letters2008, 18 (7), 2150–2155. (A review highlighting the importance of the sulfonamide group in drug design).

- 1,5-Diazocane Scaffolds in Synthesis: For information on the synthesis of related 1,5-diazocane scaffolds, a search in chemical databases such as SciFinder or Reaxys using the 1,5-diazocane substructure would yield relevant primary liter

- CAS Number Registry: The CAS number 1133116-31-0 can be used to search for suppliers and any available, though limited, public data on pl

Navigating the Solution Space: A Technical Guide to the Solubility of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane in Organic Solvents

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane. In the absence of specific published experimental data for this compound, this document establishes a robust theoretical framework for predicting its solubility in a range of common organic solvents. This is achieved through a detailed examination of its molecular structure, including the contributions of its constituent functional groups—a diazocane ring, two phenylsulfonyl moieties, and bromine substituents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the systematic determination of solubility, ensuring a self-validating system for researchers. The causality behind experimental choices is explained, empowering scientists to adapt and troubleshoot the methodology. This document is intended to serve as a foundational resource for researchers working with this and structurally related molecules, providing both predictive insights and practical guidance for laboratory work.

Introduction: Understanding the Molecule

This compound is a complex organic molecule with the CAS Number 1133116-31-0.[1] Its structure is characterized by a central 1,5-diazocane ring, an eight-membered heterocyclic amine. Each nitrogen atom of this ring is substituted with a 3-bromophenylsulfonyl group. This unique combination of a flexible, non-aromatic cyclic diamine core and two bulky, electron-withdrawing aromatic sulfonyl side chains dictates its physicochemical properties, most notably its solubility.

A thorough understanding of a compound's solubility is paramount in numerous scientific disciplines, particularly in drug discovery and development. It influences formulation, bioavailability, purification strategies, and the design of synthetic routes. This guide will first deconstruct the molecular architecture of this compound to predict its solubility behavior based on established chemical principles.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2][3] This concept posits that a solute will have the highest solubility in a solvent that possesses similar intermolecular forces. The molecular structure of this compound suggests a nuanced solubility profile.

Analysis of Functional Groups and Polarity

-

1,5-Diazocane Core: The central eight-membered ring containing two tertiary amine functionalities is inherently polar. However, the steric hindrance imposed by the bulky phenylsulfonyl groups may limit the accessibility of the nitrogen lone pairs for hydrogen bonding with protic solvents.

-

Phenylsulfonyl Groups: The sulfonyl groups (-SO2-) are strongly polar and can act as hydrogen bond acceptors. The presence of two such groups significantly increases the polar character of the molecule.

-

Bromophenyl Moieties: The two phenyl rings are nonpolar, contributing to van der Waals interactions. The bromine atoms are electronegative and add to the overall molecular weight and polarizability, which can influence interactions with various solvents.

Given this combination of polar (sulfonyl, diazocane) and nonpolar (phenyl rings) features, this compound is expected to be a largely polar molecule with some nonpolar character. This duality suggests that it will not be readily soluble in purely nonpolar solvents or in highly polar, protic solvents like water where it cannot effectively disrupt the strong hydrogen-bonding network.

Predicting Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of solubility in various classes of organic solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The large, polar sulfonyl groups will have unfavorable interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the sulfonyl groups. Solvents like DMF and DMSO are particularly powerful due to their high polarity and ability to solvate a wide range of compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents are polar, the bulky nature of the solute may hinder effective solvation. The energy required to break the solvent-solvent hydrogen bonds might not be sufficiently compensated by solute-solvent interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively interact with the polar and nonpolar regions of the molecule. |

This theoretical assessment provides a strong starting point for experimental investigation.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a robust method for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and by employing accurate analytical techniques.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small test tubes with screw caps

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but longer times may be necessary. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change, thus validating that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared from known concentrations of the compound in the same solvent must be used for quantification.

-

Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factors. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | 25 | Experimental Value | Calculated Value |

| e.g., Acetone | 25 | Experimental Value | Calculated Value |

| e.g., Dimethylformamide | 25 | Experimental Value | Calculated Value |

| e.g., Ethanol | 25 | Experimental Value | Calculated Value |

| e.g., Toluene | 25 | Experimental Value | Calculated Value |

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework for understanding and predicting the solubility of this compound in organic solvents, supplemented by a detailed and robust experimental protocol for its determination. The molecule's structure suggests a preference for polar aprotic solvents. The provided experimental workflow is designed to yield accurate and reproducible data, which is essential for any research or development activities involving this compound.

Future work should focus on the experimental validation of the predicted solubility profile across a wider range of solvents and temperatures. Additionally, the application of computational models, such as those based on Hansen Solubility Parameters or machine learning algorithms, could provide deeper insights and more quantitative predictions.[2][4]

References

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube.

- Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific.

- Gygli, D., & Panagiotopoulos, A. Z. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9536–9577.

- Hosseini, S. R., & Ghaedi, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17793.

- Martin, A., & Caruthers, J. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 66(10), e17001.

- Martin, A., & Wu, P. L. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(5), 549–554.

- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?

- Perlovich, G. L., & Volkova, T. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Wikipedia. (n.d.). 1,5-Diazacyclooctane. Wikipedia.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.

- Unknown. (n.d.).

- ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- ResearchGate. (n.d.). Synthesis and Ignition Properties Research of 1,5-Diazabicyclo[3.1.0]Hexane Type Compounds As Potential Green Hypergolic Propellants.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- The BMJ. (2026, January 6). SOLUBILITY OF SULPHONAMIDES. The BMJ.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.

- ResearchGate. (n.d.). Synthesis of 1,5,2,6‐dithiadiazocane and isothiazolidine derivatives.

- MDPI. (2022, May 17). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Molecules, 27(10), 3209.

- ResearchGate. (2025, August 5). Derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 with potential pharmacological action. I. Synthesis of N alkyl derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 (Polish).

- Royal Society of Chemistry. (n.d.). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry.

- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

- A2B Chem. (n.d.). This compound. A2B Chem.

-

National Institutes of Health. (n.d.). Design and synthesis of new bis(1,2,4-triazolo[3,4-b][4][5][6]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. National Center for Biotechnology Information.

Sources

- 1. scbt.com [scbt.com]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. chem.ws [chem.ws]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

purity and characterization of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane

An In-depth Technical Guide Topic: Purity and Characterization of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Analytical Rigor

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors, the adage "the dose makes the poison" is preceded by a more fundamental truth: "the purity defines the substance." The biological activity, physical properties, and reactive potential of a molecule are intrinsically tied to its structural integrity and the absence of confounding impurities. This compound, a versatile bicyclic sulfonamide, serves as a critical building block in the construction of more complex molecular architectures. Its utility, however, is directly contingent on a well-defined and rigorously verified state of purity.

This guide moves beyond a simple recitation of methods. It is structured to provide a holistic framework for the purification and comprehensive characterization of this specific molecule. As a Senior Application Scientist, my objective is to illuminate not only the how but, more critically, the why behind each experimental choice. We will explore the logic of purification strategies and delve into the orthogonal analytical techniques required to build a self-validating dossier of evidence that confirms the identity, purity, and stability of this compound.

Strategic Purification: From Crude Product to Analytical Standard

The synthesis of this compound, typically achieved via the reaction of 1,5-diazocane with two equivalents of 3-bromophenylsulfonyl chloride, yields a crude product containing a mixture of unreacted starting materials, mono-substituted intermediates, and other process-related byproducts. The removal of these impurities is not merely a procedural step but a foundational requirement for any subsequent application.

Primary Purification: Recrystallization

Recrystallization is a powerful and efficient first-line technique for the bulk purification of solid organic compounds. Its efficacy is rooted in the differential solubility of the target compound versus its impurities in a selected solvent system at varying temperatures.

Causality Behind the Protocol: The goal is to identify a solvent that perfectly solubilizes the target compound and its impurities at an elevated temperature, but upon cooling, selectively deposits the target compound as highly ordered crystals while retaining the impurities in the solution (mother liquor). This process exploits subtle differences in the physicochemical properties of the molecules.

Step-by-Step Experimental Protocol:

-

Solvent Screening: Begin by testing the solubility of the crude product in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, and mixtures thereof). A suitable solvent will dissolve the compound when hot but show low solubility when cold. For sulfonamides, alcoholic solvents are often a good starting point.[1]

-

Dissolution: In a flask, add the minimum volume of the selected hot solvent to the crude solid to achieve complete dissolution. Using excess solvent will reduce the final yield.

-

Decolorization (If Necessary): If the solution is colored by high-molecular-weight byproducts, add a small amount of activated charcoal and filter the hot solution through a fluted filter paper or a pad of Celite.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form in a more ordered fashion, excluding impurities.

-

Complete Precipitation: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under high vacuum, potentially with gentle heating, to remove all traces of residual solvent.

Secondary Purification: Column Chromatography

When impurities have solubility profiles similar to the target compound, making recrystallization ineffective, column chromatography is the method of choice. This technique separates molecules based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[2]

Step-by-Step Experimental Protocol:

-

TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC).[2] Test various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). The ideal system will show the target compound with an Rf value of approximately 0.3, with good separation from all impurities.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with the chosen mobile phase to ensure a homogenous and air-free stationary phase.

-

Sample Loading: Dissolve the semi-purified compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column. This "dry loading" technique typically results in better separation than loading the sample as a concentrated solution.

-

Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting the eluent in sequential fractions.

-

Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Purification Workflow Diagram

Caption: A logical workflow for the purification of this compound.

Orthogonal Analytical Characterization: Building a Dossier of Proof

No single analytical technique is sufficient to definitively prove the structure and purity of a compound. A self-validating characterization package relies on orthogonal methods—techniques that measure different physical and chemical properties—to build a comprehensive and irrefutable profile of the molecule.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A validated reverse-phase method provides high-resolution separation, allowing for the detection and quantification of even minor impurities.[3][4]

Typical HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides excellent hydrophobic retention for aromatic compounds. |

| Mobile Phase | A: Water + 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile + 0.1% TFA | TFA acts as an ion-pairing agent, improving peak shape for amine-containing compounds. |

| Gradient | 50% B to 95% B over 15 minutes | A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Elevated temperature reduces viscosity and improves peak efficiency. |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The bromophenylsulfonyl moiety contains a strong chromophore, making UV detection highly sensitive. A DAD allows for peak purity analysis. |

| Injection Vol. | 5 µL | A small injection volume prevents column overloading. |

Data Interpretation: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >99.5% is often achievable and desirable for drug development applications.

Structural Elucidation by Spectroscopy

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structure determination.[5] Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: Provides information on the number and connectivity of protons.

-

Expected Signals:

-

Aromatic Region (δ 7.5-8.0 ppm): A complex multiplet pattern corresponding to the protons on the two 3-bromophenyl rings.

-

Aliphatic Region (δ 3.0-4.0 ppm): A series of multiplets corresponding to the 12 protons of the 1,5-diazocane ring. The symmetry of the molecule will influence the complexity of these signals.

-

-

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

Expected Signals:

-

Aromatic Region (δ 120-145 ppm): Signals for the 12 aromatic carbons. The carbon attached to the bromine will have a distinct chemical shift.

-

Aliphatic Region (δ 40-60 ppm): Signals corresponding to the carbons of the diazocane ring.

-

-

2.2.2. Mass Spectrometry (MS) MS provides the molecular weight of the compound, serving as a fundamental confirmation of its identity.[2][6]

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule.

-

Expected Result: The high-resolution mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺. A key diagnostic feature will be the isotopic pattern created by the two bromine atoms. Natural bromine is a ~1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a characteristic ~1:2:1 ratio, providing definitive evidence for the presence of two bromine atoms.

2.2.3. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[2][7]

Key Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Sulfonamide (S=O) | ~1350 cm⁻¹ | Asymmetric Stretch |

| Sulfonamide (S=O) | ~1160 cm⁻¹ | Symmetric Stretch |

| Aromatic C=C | 1600-1450 cm⁻¹ | Ring Stretch |

| Aromatic C-H | 3100-3000 cm⁻¹ | Stretch |

| Aliphatic C-H | 2950-2850 cm⁻¹ | Stretch |

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, DSC will show a single, sharp endotherm representing the melting point. The sharpness of the peak is a qualitative indicator of purity; impurities typically cause melting point depression and peak broadening.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis determines the thermal stability of the compound and can identify the presence of residual solvents or water, which would be lost at temperatures below the decomposition point of the compound.

Comprehensive Characterization Workflow

Caption: An orthogonal workflow for the complete analytical characterization of the final product.

References

- Source: Google Patents (US2777844A)

-

Title: Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa Source: Marine Drugs (MDPI) URL: [Link]

-

Title: Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography Source: ResearchGate URL: [Link]

-

Title: Synthesis and Spectral Characterization of Benzo-[4][6][1][8]diazocino[2,1-a]isoindol-12-(14H)-one Derivatives Source: Molecules (MDPI) URL: [Link]

-

Title: Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient Source: IOSR Journal of Applied Chemistry URL: [Link]

-

Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: Agilent Technologies URL: [Link]

-

Title: Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism Source: Crystals (MDPI) URL: [Link]

-

Title: A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES Source: Journal of the Association of Official Analytical Chemists URL: [Link]

-

Title: 1,5-Diazacyclooctane Source: Wikipedia URL: [Link]

-

Title: Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety Source: Molecules (MDPI) URL: [Link]

-

Title: Full NMR assignment of new acridinyl-chalcones, pyrazolino-acridines and spiro[imidazo[1,5-b]pyrazole-4,9 Source: ResearchGate URL: [Link]

Sources

- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 1,5-Diazocane Derivatives

Introduction: The 1,5-Diazocane Scaffold - A Privileged Structure for Innovation

The world of heterocyclic chemistry is foundational to advancements in medicine and materials science. Within this domain, saturated eight-membered rings containing two nitrogen atoms, known as diazocanes, represent a particularly versatile and compelling structural class. This guide focuses specifically on the 1,5-diazocane framework, an organic compound with the formula (CH₂CH₂CH₂NH)₂.[1] This scaffold, characterized by its flexible yet constrained chair-like conformation, provides a unique three-dimensional architecture.[2] Its two nitrogen atoms, positioned at the 1 and 5 positions, serve as ideal anchor points for functionalization, allowing for the creation of a vast library of derivatives with tunable physicochemical properties.

This inherent modularity is the key to the scaffold's power. By strategically modifying the 1,5-diazocane core, researchers can precisely control properties like solubility, lipophilicity, and, most importantly, its interaction with biological targets or its performance within a material matrix. This guide will explore the burgeoning research applications of these derivatives, moving from their significant potential in medicinal chemistry as anticancer, antiviral, and neuroprotective agents to their utility in materials science as advanced ligands and components for optoelectronic devices. We will delve into the causality behind experimental design, provide validated protocols, and present a forward-looking perspective on this promising class of molecules.

Part 1: Medicinal Chemistry & Drug Development Applications

The 1,5-diazocane motif is increasingly recognized as a "privileged structure" in drug discovery. Its ability to present functional groups in specific spatial orientations makes it an excellent scaffold for designing molecules that can interact with complex biological targets with high affinity and selectivity.

Anticancer Agents

The development of novel anticancer therapeutics remains a paramount challenge, with a continuous need for agents that exhibit high potency against cancer cells while minimizing toxicity to healthy tissue.[3] Derivatives of 1,5-diazocane, particularly fused heterocyclic systems, have emerged as a promising avenue of investigation.

A notable example is the class of dibenzo[b,f][4][5]diazocine-6,12(5H,11H)diones . These tricyclic structures, which can be considered cyclic dipeptides of aromatic β-amino acids, provide a rigid framework that can be strategically substituted to modulate biological activity.[6] Research has demonstrated that unsymmetrically substituted derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines.[6] For instance, preliminary studies have shown activity against HeLa (cervical cancer) and U87 (glioblastoma) cell lines.[6]

Another related and potent class includes dipyridothiazines , which are aza-analogs of phenothiazines. Certain 1,9-diazaphenothiazine derivatives have shown anticancer activities more potent than the established chemotherapy drug, cisplatin, against human glioblastoma (SNB-19) and melanoma (C-32) cell lines.[7] The mechanism of action for many of these compounds involves the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[7][8]

The following table summarizes the reported in vitro anticancer activity for representative diazocane-related derivatives.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dibenzo[b,f][4][5]diazocines | HeLa, U87 | Varies by derivative | [6] |

| 1,9-Diazaphenothiazine (propargyl deriv.) | SNB-19 (Glioblastoma) | 3.85 | [7] |

| 1,9-Diazaphenothiazine (benzyl deriv.) | SNB-19 (Glioblastoma) | 0.33 | [7] |

| Parent 1,9-Diazaphenothiazine | C-32 (Melanoma) | 3.83 | [7] |

The induction of apoptosis is a key mechanism for many anticancer agents. The diagram below illustrates a simplified, hypothetical pathway by which a 1,5-diazocane derivative might trigger programmed cell death in a cancer cell.

Caption: Figure 1: Hypothetical Apoptosis Induction Pathway.

Antiviral Agents

Viral infections represent a persistent global health threat, necessitating the development of novel antiviral agents with unique mechanisms of action to combat resistance.[9] Diazadispiroalkane derivatives , which feature a core structure related to 1,5-diazocanes, have been identified as a new class of viral entry inhibitors.[10]

The primary mechanism for these compounds is the prevention of viral attachment to host cells.[9] Many viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV), initiate infection by binding to heparan sulfate proteoglycans on the cell surface.[9][10] Diazadispiroalkane derivatives effectively act as decoys, binding to these heparan sulfate receptors and physically blocking the virus from docking and entering the cell. This mode of action is advantageous as it targets a host-cell component that is less likely to mutate, potentially reducing the development of viral resistance.

Studies have characterized the efficacy of these compounds against low-passage-number HCMV.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 11826091 | Varies by strain | 416.67 | >100 | [10] |

| 11826236 | Varies by strain | 321.00 | >100 | [10] |

| EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration |

The following diagram outlines the workflow for a plaque reduction assay used to determine the antiviral efficacy of 1,5-diazocane derivatives.

Caption: Figure 3: Generalized Catalytic Cycle.

Functional Materials for Optoelectronics

The tunability of the 1,5-diazocane core extends to electronic and photophysical properties. By attaching π-conjugated systems (e.g., carbazole or diphenylamine) to the nitrogen atoms, researchers have developed "butterfly-shaped" π-functionalized 1,5-diazocines. [11]These molecules are designed for applications in Organic Light-Emitting Diodes (OLEDs), where they can serve as the hole-transporting material (HTM).

The genius of this approach lies in the ability to systematically maneuver the flexibility and shape of the molecule by altering the intramolecular bridging between the diazocine nitrogens (e.g., a direct N-N bond vs. an N-CH₂-N bridge). [11]This subtle structural tweaking has a profound impact on the material's properties, such as its glass transition temperature (Tg) and its tendency to form an amorphous film—a critical attribute for fabricating efficient and stable OLED devices. A derivative with an N-CH₂-N bridge was found to be highly amorphous and demonstrated the best performance in an OLED device, showcasing a low turn-on voltage and high external quantum efficiency. [11]

| Derivative Bridge | Turn-on Voltage (V) | External Quantum Efficiency (ηext) (%) | Key Feature | Reference |

| N-CH₂-N | 3.0 | 8.18 | High Tg, amorphous nature | [11] |

| N-N | >3.0 | 4.35 | Crystalline nature | [11] |

| N-0-N | >3.0 | 7.75 | Semicrystalline nature | [11] |

Part 3: Synthesis and Methodologies

The practical application of 1,5-diazocane derivatives is contingent upon efficient and versatile synthetic routes. Several robust methods have been developed to access these scaffolds.

Key Synthetic Strategies

-

Modular Synthesis: A highly adaptable approach involves using combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks. By varying the building blocks, it is possible to control the ring size, substitution, and stereochemistry of the final heterocyclic scaffold, making it ideal for creating diverse compound libraries for lead-like chemical space. [4][12]2. Cyclo-Condensation: A fundamental route involves the reaction of 1,5-diamines with 1,5-dibromides under basic conditions. This nucleophilic substitution reaction forms the core diazocine ring. [2]3. Fused-Ring Synthesis: For more complex, rigid structures like the dibenzo[b,f]d[4][5]iazocines discussed earlier, a multi-step synthesis is employed. A common method uses variously substituted isatoic anhydrides and 2-aminobenzoic acids as starting materials, proceeding through a final cyclization step with a strong base like sodium hydride. [6]

Example Experimental Protocol: Synthesis of Unsymmetrically Substituted Dibenzo[b,f]d[4][5]iazocine-6,12(5H,11H)diones

This protocol is adapted from the facile three-step method described in the literature. [6]It demonstrates the synthesis of a key anticancer scaffold.

Step 1: Amide Formation

-

To a solution of a substituted 2-aminobenzoic acid (1.0 equiv.) in an appropriate solvent, add a substituted isatoic anhydride (1.0 equiv.).

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction and isolate the crude 2-(2-aminobenzamido)benzoic acid product.

Step 2: Esterification (if necessary)

-

Dissolve the product from Step 1 in methanol.

-

Add a catalytic amount of strong acid (e.g., H₂SO₄).

-

Reflux the solution to form the methyl ester.

-

Work up the reaction to isolate the crude methyl 2-(2-aminobenzamido)benzoate.

Step 3: Cyclization

-

Dissolve the crude methyl ester from Step 2 in anhydrous THF under a nitrogen atmosphere.

-

Add sodium hydride (60% dispersion in mineral oil, 2.0 equiv.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 18 hours.

-

Quench the reaction carefully by pouring it into 1 N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

Step 4: Purification and Characterization

-

Remove the solvent in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the final dibenzo[b,f]d[4][5]iazocine-6,12(5H,11H)dione using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Caption: Figure 4: Synthetic Workflow for Dibenzo[b,f]d[4][5]iazocines.

Conclusion and Future Outlook

The 1,5-diazocane scaffold and its derivatives represent a dynamic and expanding field of chemical research. The inherent structural and electronic tunability of this eight-membered ring system has already led to the development of promising candidates for anticancer and antiviral therapies, as well as innovative components for catalysis and materials science.

The future of 1,5-diazocane research is bright. Key areas for future exploration include:

-

Expansion of Medicinal Applications: A concerted effort to design and screen 1,5-diazocane libraries for neuroprotective, anti-inflammatory, and antibacterial activities is warranted.

-

Advanced Catalysis: The development of novel chiral ligands for a broader range of asymmetric transformations will continue to be a valuable pursuit.

-

Bioconjugation and Drug Delivery: Functionalizing the diazocane core to attach targeting moieties or to act as a carrier for other therapeutic agents could open new avenues in targeted drug delivery.

-

Smart Materials: Exploring derivatives for use in sensors, responsive polymers, and other functional materials is a logical next step, building on the successes in OLED technology.

As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the 1,5-diazocane framework is poised to become an even more critical tool in the hands of researchers, scientists, and drug development professionals.

References

-

James, T., MacLellan, P., Burslem, G. M., Simpson, I., Grant, A., Warriner, S., Sridharan, V., & Nelson, A. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. [Link]

-

Wrobel, M., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f]-[4][5]diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules. [Link]

-

Tang, M., et al. (2022). Synthesis of C‐ and N‐Substituted 1,5,2,6‐Dithiadiazocanes –Electrophilic‐Nucleophilic Thioamination (ENTA) Reagents. Advanced Synthesis & Catalysis. [Link]

-

Reyes-Reyes, M., et al. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Molecules. [Link]

-

Krasavin, M. (2021). Synthesis of 1,5-diazocin-2-ones. Russian Chemical Reviews. [Link]

-

Sharma, N., et al. (2022). π-Functionalized 1,5-diazocines with diverse intramolecular connectivity to maneuver photophysical properties and electroluminescence. Journal of Materials Chemistry C. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,5-Diazocane-2,6-dione. PubChem. [Link]

-

Wikipedia. (n.d.). 1,5-Diazacyclooctane. Wikipedia. [Link]

-

Gunkel, M., et al. (2021). Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

-

ResearchGate. (n.d.). Derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 with potential pharmacological action. [Link]

-

James, T., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. [Link]

-

Gunkel, M., et al. (2021). Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). 1,5-Diaza-cis-decalin. [Link]

-

Fidecka, S., et al. (2020). 10H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents. Scientific Reports. [Link]

-

Le Gac, S., et al. (2022). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Society Reviews. [Link]

-

Kwiecien, A. (Ed.). (2015). Special Issue: Practical Applications of Metal Complexes. Molecules. [Link]

-

Podgorska, M., et al. (2022). Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. Molecules. [Link]

-

Fulop, F., et al. (2014). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–-[4][5]hydride shift cyclization reaction. Beilstein Journal of Organic Chemistry. [Link]

-

Bentham Science. (n.d.). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-